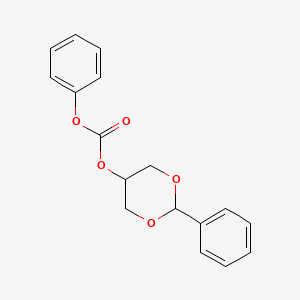
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a carbonate group attached to a 1,3-dioxane ring, which is further substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can be synthesized through several methods. One common approach involves the reaction of 2-phenyl-1,3-dioxan-5-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carbonate synthesis can be applied. Industrial production may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Transesterification: The carbonate can react with alcohols to form new carbonate esters.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, such as an acid or base.
Substitution: Involves electrophiles and catalysts like Lewis acids.
Major Products Formed
Hydrolysis: Produces 2-phenyl-1,3-dioxan-5-ol and carbon dioxide.
Transesterification: Forms new carbonate esters.
Substitution: Yields substituted phenyl derivatives.
Scientific Research Applications
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Pharmaceuticals: Potentially used in drug delivery systems due to its ability to form stable carbonate linkages.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate involves its ability to form stable carbonate linkages. These linkages can undergo hydrolysis or transesterification, releasing the active components. The phenyl groups can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate.
Phenyl chloroformate: Used in the synthesis of various carbonate esters.
1,3-Dioxane derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.
Properties
CAS No. |
105924-68-3 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
phenyl (2-phenyl-1,3-dioxan-5-yl) carbonate |
InChI |
InChI=1S/C17H16O5/c18-17(21-14-9-5-2-6-10-14)22-15-11-19-16(20-12-15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChI Key |
AFCQOHXXUCVPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















